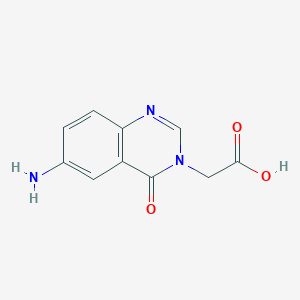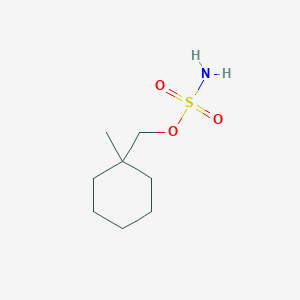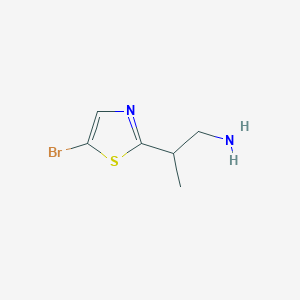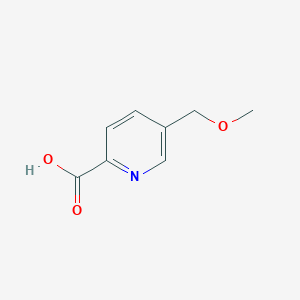
4-(4-Bromo-3-methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3-methylphenyl)butanoic acid is an organic compound characterized by the presence of a bromine atom and a carboxylic acid group attached to a butanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by functional group transformations. For example, the synthesis of bromophenols and similar brominated aromatic compounds often involves bromination, condensation, and subsequent functional group modifications.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions. The reaction temperature, concentration of reagents, and purification steps are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromo-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can react with amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures and solvent systems to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions include esters, amides, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
4-(4-Bromo-3-methylphenyl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to various biomolecules. The pathways involved may include nucleophilic substitution and esterification reactions, leading to the formation of biologically active compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(4-Bromo-3-methylphenyl)butanoic acid include:
- 4-(4-Fluoro-3-methylphenyl)butanoic acid
- 4-(4-Chloro-3-methylphenyl)butanoic acid
- 4-(4-Iodo-3-methylphenyl)butanoic acid .
Uniqueness
What sets this compound apart from its analogs is the presence of the bromine atom, which imparts unique reactivity and potential biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with other molecules.
Propriétés
Formule moléculaire |
C11H13BrO2 |
|---|---|
Poids moléculaire |
257.12 g/mol |
Nom IUPAC |
4-(4-bromo-3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |
Clé InChI |
WKDJQHBXVKBVGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate](/img/structure/B13611755.png)





![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)




